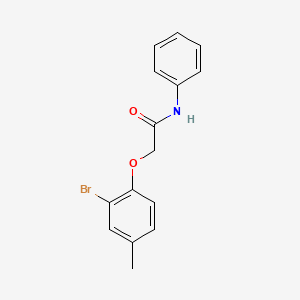

2-(2-溴-4-甲基苯氧基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-bromo-4-methylphenoxy)-N-phenylacetamide" falls within a category of organic compounds known for their potential in various applications, including pharmaceuticals. The interest in these compounds stems from their diverse chemical properties and ability to undergo various chemical reactions, making them valuable for synthetic and medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves palladium-catalyzed reactions or the reductive carbonylation of nitrobenzene derivatives. For example, a one-pot synthesis method has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, leading to N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of similar compounds shows stereogenic centers and crystallizes as racemates. For instance, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide exhibits a stereogenic center but crystallizes as a racemate, as indicated by the centrosymmetric space group (Huoming Li, Jin-Long Wu, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For example, palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides result in unique multiple arylation via successive C-C and C-H bond cleavages, demonstrating the complex chemical behavior of these compounds (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).

科学研究应用

血红蛋白变构调节剂

溴酚衍生物已被研究其改变血红蛋白对氧亲和力的能力,表明它们在需要逆转耗尽的氧气供应(如缺血、中风和肿瘤放射治疗)的临床或生物领域中的潜在用途。这些化合物在结构上与市售的降脂剂相关,表明其具有广泛的药理学相关性 (Randad, Mahran, Mehanna, & Abraham, 1991).

来自海藻的溴酚衍生物

对来自红藻Rhodomela confervoides的溴酚衍生物的研究导致分离出对几种人类癌细胞系和微生物没有活性的化合物,展示了探索海洋资源以获取具有生物活性的潜在新物质 (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

抗氧化剂和过氧自由基清除活性

与溴酚结构密切相关的酚类衍生物已被分析其抗氧化特性和清除过氧自由基的能力。这些研究提供了酚类化合物在生物系统中的化学行为的见解,这可能扩展到溴酚衍生物 (Dinis, Madeira, & Almeida, 1994).

钯催化的芳基化反应

涉及溴酚衍生物的钯催化反应的研究表明其在合成有机化学中的潜力,特别是在通过多种芳基化过程形成复杂分子方面 (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

环境降解和处理

在UV/H2O2处理下,对结构上类似于溴酚的化合物对乙酰氨基酚降解的研究揭示了水处理过程的复杂性和潜在有害副产物的形成。这项研究强调了了解溴酚衍生物的环境行为和处理挑战的重要性 (Li, Song, Fu, Tsang, & Yang, 2015).

合成和生物学评价

合成和评估溴酚衍生物的生物活性的努力导致了抗氧化剂和抗癌研究领域的发现。新型甲基化和乙酰化溴酚衍生物的开发因其显着的生物活性而显示出药物开发的前景 (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

属性

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMDVWCMLRJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)